molecular formula C7H3Cl7 B13751138 Heptachloronorbornene CAS No. 2440-02-0

Heptachloronorbornene

Cat. No.: B13751138
CAS No.: 2440-02-0
M. Wt: 335.3 g/mol
InChI Key: FCMVPUGRXPEIQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Heptachloronorbornene is synthesized through the Diels-Alder reaction involving hexachlorocyclopentadiene and vinyl chloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale Diels-Alder reactions. The process is optimized to maximize yield and minimize by-products. The reaction is carried out in specialized reactors designed to handle the highly reactive intermediates and the stringent conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions: Heptachloronorbornene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, epoxides, and other functionalized compounds .

Scientific Research Applications

Heptachloronorbornene has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptachloronorbornene primarily involves its interaction with biological membranes and enzymes. Its high hydrophobicity allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to toxic effects in organisms .

Comparison with Similar Compounds

  • Hexachloronorbornadiene
  • Hexachlorocyclopentadiene
  • Heptachlor

Comparison: Heptachloronorbornene is unique due to its specific structure and reactivity. Compared to hexachloronorbornadiene and hexachlorocyclopentadiene, it has a higher degree of chlorination, which influences its chemical properties and reactivity. Heptachlor, another related compound, is also used as an insecticide but has different environmental and toxicological profiles .

Properties

CAS No.

2440-02-0

Molecular Formula

C7H3Cl7

Molecular Weight

335.3 g/mol

IUPAC Name

1,2,3,4,5,7,7-heptachlorobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H3Cl7/c8-2-1-5(11)3(9)4(10)6(2,12)7(5,13)14/h2H,1H2

InChI Key

FCMVPUGRXPEIQX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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